1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea

Physicochemical profiling Lipophilicity Drug design

1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea (CAS: 13142-25-1) is a trichlorinated diarylurea compound characterized by its asymmetric substitution pattern. It belongs to a therapeutically and industrially relevant urea derivative class, but its distinct 3-chlorophenyl and 2,5-dichlorophenyl arrangement differentiates it from the more common 3,4-dichlorophenyl regioisomer found in triclocarban.

Molecular Formula C13H9Cl3N2O
Molecular Weight 315.6 g/mol
CAS No. 13142-25-1
Cat. No. B3335596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
CAS13142-25-1
Molecular FormulaC13H9Cl3N2O
Molecular Weight315.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C13H9Cl3N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-7-9(15)4-5-11(12)16/h1-7H,(H2,17,18,19)
InChIKeyKJLKXXVTVGBBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea in Research Procurement: A Defined Diarylurea Building Block


1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea (CAS: 13142-25-1) is a trichlorinated diarylurea compound characterized by its asymmetric substitution pattern [1]. It belongs to a therapeutically and industrially relevant urea derivative class, but its distinct 3-chlorophenyl and 2,5-dichlorophenyl arrangement differentiates it from the more common 3,4-dichlorophenyl regioisomer found in triclocarban [2]. This structural difference leads to unique computed physicochemical properties, including a lower lipophilicity (XLogP3: 4.2) [1] and a distinct hazard profile (Risk Level 1) [3], positioning it as a specialized tool for structure-activity relationship studies and analytical applications.

Why 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea Cannot Be Replaced by Generic Diarylureas


Simply assuming that any diaryl urea will work identically is a high-risk procurement decision. For example, substituting triclocarban (1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea) for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea can introduce significant differences in lipophilicity and, consequently, solubility and bioactivity profiles [1]. The 2,5-dichloro versus 3,4-dichloro regioisomerism alters the molecule's electronic properties and steric hindrance, often leading to divergent binding to biological targets [2]. The GreenScreen hazard assessment for this specific regioisomer identifies a Risk Level 1 (high carcinogenicity concern), a characterization that might not apply directly to its structural analogs [3]. Therefore, precise procurement of this exact CAS number is essential to ensure experimental reproducibility and valid analytical reference standards.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea


Reduced Lipophilicity vs. Triclocarban: Implications for Solubility and Bioactivity

A direct computational comparison reveals 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea has a significantly lower partition coefficient (XLogP3 = 4.2) compared to the common antimicrobial agent triclocarban (XLogP3 = 5.1) [1][2]. This difference of -0.9 log units suggests that the target compound is less lipophilic, which can translate to higher aqueous solubility and a different absorption, distribution, metabolism, and excretion (ADME) profile in biological systems [3].

Physicochemical profiling Lipophilicity Drug design

Distinct Hazard Classification vs. Triclocarban: Carcinogenicity and Mutagenicity Alerts

The GreenScreen hazard assessment assigns 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea a Risk Level 1 (Not Acceptable; seek safer alternative), driven by high (H) carcinogenicity and mutagenicity alerts [1]. In contrast, triclocarban is generally categorized with a lower concern for carcinogenicity, making the target compound a more hazardous substance to handle . This regulatory difference directly impacts personal protective equipment requirements during procurement and use.

Toxicology GreenScreen Regulatory compliance

Chlorine Substitution Pattern: A Unique 2,5-Dichloro Motif for Selective Receptor Binding Studies

The 2,5-dichlorophenyl group present in this compound is a distinct pharmacophoric feature often used in kinase inhibitors such as Sorafenib and Regorafenib, where it makes critical hydrophobic contacts [1][2]. Its combination with a 3-chlorophenyl ring on the urea core creates a specific and less common spatial arrangement of chlorine atoms compared to the symmetric 2,5-dichloro substitution in 1,3-bis(2,5-dichlorophenyl)urea [3]. This asymmetry can be exploited to probe the directional requirements of hydrophobic pockets in drug-receptor interactions.

Medicinal chemistry Kinase inhibition Structure-Activity Relationship

Recommended Application Scenarios for Procuring 1-(3-Chlorophenyl)-3-(2,5-dichlorophenyl)urea


Analytical Reference Standard for Isomer-Specific Environmental Monitoring

Due to its distinct 3-chlorophenyl regioisomer structure, which differentiates it from the more abundant environmental pollutant triclocarban (4-chlorophenyl), this compound is ideal as a high-purity analytical standard for LC-MS/MS methods. Its lower lipophilicity (XLogP3 4.2) [1] ensures distinct chromatographic retention time separation, enabling accurate quantification of isomer-specific degradation products in complex environmental matrices.

Specialized Positive Control in Cytotoxicity and Mutagenicity Screening Panels

With documented High (H) carcinogenicity and mutagenicity hazard ratings per the GreenScreen assessment [1], this compound can serve as a precise positive control in toxicology assays. It allows laboratories to validate the sensitivity of their in vitro micronucleus or Ames tests, providing a well-characterized benchmark that is structurally distinct from commonly used controls.

Targeted Synthesis of Anticancer Lead Compounds Featuring the 2,5-Dichlorophenyl Pharmacophore

The 2,5-dichlorophenyl group is a validated pharmacophore in multitarget kinase inhibitors like Sorafenib [1]. This compound offers a unique starting point for synthesizing focused libraries of asymmetric diarylureas, allowing medicinal chemists to explore variations on the non-conserved phenyl ring while maintaining the critical 2,5-dichloro interaction, a key strategy in next-generation kinase inhibitor development.

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